molecular formula C10H16BrNS B12098798 [(5-Bromothiophen-2-YL)methyl](2-methylbutan-2-YL)amine

[(5-Bromothiophen-2-YL)methyl](2-methylbutan-2-YL)amine

Cat. No.: B12098798
M. Wt: 262.21 g/mol
InChI Key: WSZMCOWMYAOXPW-UHFFFAOYSA-N
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Description

(5-Bromothiophen-2-YL)methylamine is an organic compound with the molecular formula C10H16BrNS and a molecular weight of 262.21 g/mol . This compound features a bromothiophene moiety attached to a methylbutylamine group, making it a unique structure of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-YL)methylamine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 2-methylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-YL)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

(5-Bromothiophen-2-YL)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-YL)methylamine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, and further research is needed to elucidate the detailed mechanism .

Comparison with Similar Compounds

(5-Bromothiophen-2-YL)methylamine can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H16BrNS

Molecular Weight

262.21 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C10H16BrNS/c1-4-10(2,3)12-7-8-5-6-9(11)13-8/h5-6,12H,4,7H2,1-3H3

InChI Key

WSZMCOWMYAOXPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC=C(S1)Br

Origin of Product

United States

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